(2-Fluoro-6-iodophenyl)carbamic acid tert-butyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-iodophenyl)carbamic acid tert-butyl ester typically involves the reaction of 2-fluoro-6-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-iodophenyl)carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
(2-Fluoro-6-iodophenyl)carbamic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-6-iodophenyl)carbamic acid tert-butyl ester is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-6-chlorophenyl)carbamic acid tert-butyl ester
- (2-Fluoro-6-bromophenyl)carbamic acid tert-butyl ester
- (2-Fluoro-6-methylphenyl)carbamic acid tert-butyl ester
Uniqueness
(2-Fluoro-6-iodophenyl)carbamic acid tert-butyl ester is unique due to the presence of both fluorine and iodine atoms on the aromatic ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(2-fluoro-6-iodophenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOBWKDZHDBDEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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